2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid
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Description
2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as boc-protected amino acids, are often used in the synthesis of peptides . The Boc group serves to protect the amino group during peptide bond formation, preventing unwanted side reactions .
Mode of Action
The mode of action of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is likely related to its role as a Boc-protected amino acid. In peptide synthesis, the Boc group can be selectively removed under acidic conditions, allowing for controlled peptide bond formation .
Biochemical Pathways
As a boc-protected amino acid, it is likely involved in the synthesis of peptides and proteins, which are integral components of numerous biochemical pathways .
Result of Action
The result of the action of this compound is likely the formation of peptides through controlled peptide bond formation . The Boc group protects the amino group during synthesis, preventing side reactions and allowing for the creation of specific peptide sequences .
Action Environment
The action of this compound is highly dependent on the environmental conditions. For instance, the removal of the Boc group requires acidic conditions . Furthermore, factors such as temperature, solvent, and pH can influence the efficiency and selectivity of peptide bond formation .
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COABPHLHHQAKPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619276 |
Source
|
Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30925-08-7 |
Source
|
Record name | α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30925-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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